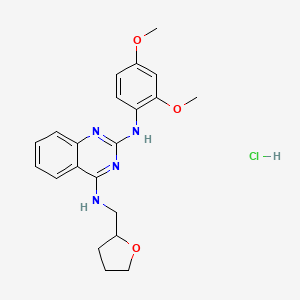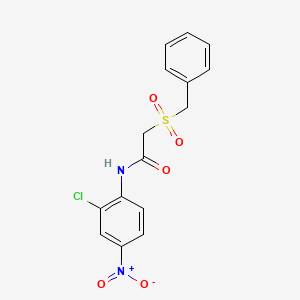
N~1~-propyl-1,3-piperidinedicarboxamide
Overview
Description
N-1-propyl-1,3-piperidinedicarboxamide (PPDC) is a compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential as a therapeutic agent. PPDC is a synthetic compound that is structurally similar to the endogenous compound N-acetyl-L-aspartyl-L-glutamate (NAAG), which is involved in regulating synaptic transmission in the central nervous system. PPDC has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mechanism of Action
N~1~-propyl-1,3-piperidinedicarboxamide is believed to act as an inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), which is responsible for the hydrolysis of NAAG. By inhibiting GCPII, N~1~-propyl-1,3-piperidinedicarboxamide can increase the levels of NAAG in the brain, which in turn can modulate glutamatergic neurotransmission. This mechanism of action is of great interest to researchers, as it suggests that N~1~-propyl-1,3-piperidinedicarboxamide could have a range of therapeutic applications.
Biochemical and Physiological Effects:
N~1~-propyl-1,3-piperidinedicarboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of glutamate release, inhibition of excitotoxicity, and reduction of oxidative stress. N~1~-propyl-1,3-piperidinedicarboxamide has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as stroke, traumatic brain injury, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N~1~-propyl-1,3-piperidinedicarboxamide has a number of advantages for use in lab experiments, including its synthetic accessibility, high purity, and well-characterized mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration. Researchers must also take into account the potential for off-target effects and the need for appropriate controls in experiments.
Future Directions
There are a number of potential future directions for research on N~1~-propyl-1,3-piperidinedicarboxamide. One area of interest is the development of more selective and potent inhibitors of GCPII, which could have greater therapeutic potential. Another area of interest is the investigation of N~1~-propyl-1,3-piperidinedicarboxamide's effects on other neurotransmitter systems and on other physiological processes in the brain. N~1~-propyl-1,3-piperidinedicarboxamide may also have potential as a tool for investigating the role of glutamatergic neurotransmission in a range of neurological and psychiatric disorders.
Scientific Research Applications
N~1~-propyl-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that N~1~-propyl-1,3-piperidinedicarboxamide can modulate glutamatergic neurotransmission, which is involved in a wide range of physiological and pathological processes in the brain. N~1~-propyl-1,3-piperidinedicarboxamide has been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as stroke, traumatic brain injury, and Alzheimer's disease.
properties
IUPAC Name |
1-N-propylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-2-5-12-10(15)13-6-3-4-8(7-13)9(11)14/h8H,2-7H2,1H3,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKXCXCTDWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105591.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)
![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)

![N-{1-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4105642.png)
![2-methyl-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4105646.png)
![3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4105650.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)